EGFR Kinase Inhibition: 4-Hydrazinyl Derivative Outperforms Erlotinib
A closely related 4‑hydrazinylthieno[2,3‑d]pyrimidine derivative (compound 7a) exhibits two‑digit nanomolar inhibition of EGFR kinase (IC₅₀ = ~ 10–99 nM), significantly more potent than the clinical EGFR inhibitor erlotinib, which typically displays an IC₅₀ in the low micromolar range in comparable assays [1]. This potency advantage is directly attributable to the hydrazinyl group, as 4‑oxo or 4‑amino analogs in the same series show negligible EGFR inhibition [1].
| Evidence Dimension | EGFR kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Two‑digit nanomolar (10–99 nM) |
| Comparator Or Baseline | Erlotinib (IC₅₀ ~ 1–10 μM) |
| Quantified Difference | >10‑fold improvement |
| Conditions | In vitro kinase assay, ATP concentration 10 μM |
Why This Matters
Procuring a 4‑hydrazinyl intermediate enables the synthesis of EGFR inhibitors with potency exceeding that of a marketed drug, a critical advantage for medicinal chemistry programs targeting resistant cancers.
- [1] Elsebaie, H.A. et al. (2023). Novel 4-(2-arylidenehydrazineyl)thienopyrimidine derivatives as anticancer EGFR inhibitors: Design, synthesis, biological evaluation, kinome selectivity and in silico insights. Bioorganic Chemistry, 140, 106799. View Source
